Cas no 2383644-31-1 (6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid)

6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid is a specialized intermediate used in peptide synthesis and organic chemistry applications. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which offers selective deprotection under mild basic conditions, and a nitro-substituted pyridine core that enhances reactivity in further functionalization. The carboxylic acid moiety provides a handle for conjugation or further derivatization. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies. Its high purity and stability make it suitable for demanding synthetic workflows, ensuring reliable performance in the construction of complex molecular architectures.
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid structure
2383644-31-1 structure
Product name:6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid
CAS No:2383644-31-1
MF:C21H15N3O6
Molecular Weight:405.360305070877
CID:5975672
PubChem ID:165893934

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2383644-31-1
    • EN300-651033
    • 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid
    • インチ: 1S/C21H15N3O6/c25-20(26)12-9-18(24(28)29)19(22-10-12)23-21(27)30-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17H,11H2,(H,25,26)(H,22,23,27)
    • InChIKey: MVIOMTAPHNJJQR-UHFFFAOYSA-N
    • SMILES: O(C(NC1C(=CC(C(=O)O)=CN=1)[N+](=O)[O-])=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 405.09608521g/mol
  • 同位素质量: 405.09608521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 646
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 134Ų
  • XLogP3: 3.8

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-651033-10.0g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid
2383644-31-1 95.0%
10.0g
$5221.0 2025-03-14
Enamine
EN300-651033-2.5g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid
2383644-31-1 95.0%
2.5g
$2379.0 2025-03-14
Enamine
EN300-651033-0.25g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid
2383644-31-1 95.0%
0.25g
$1117.0 2025-03-14
Enamine
EN300-651033-0.5g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid
2383644-31-1 95.0%
0.5g
$1165.0 2025-03-14
Enamine
EN300-651033-0.05g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid
2383644-31-1 95.0%
0.05g
$1020.0 2025-03-14
Enamine
EN300-651033-1.0g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid
2383644-31-1 95.0%
1.0g
$1214.0 2025-03-14
Enamine
EN300-651033-5.0g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid
2383644-31-1 95.0%
5.0g
$3520.0 2025-03-14
Enamine
EN300-651033-0.1g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid
2383644-31-1 95.0%
0.1g
$1068.0 2025-03-14

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid 関連文献

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acidに関する追加情報

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid: A Comprehensive Overview

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid is a highly specialized organic compound with the CAS registry number 2383644-31-1. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring substituted with a carboxylic acid group at position 3, a nitro group at position 5, and a fluorenylmethoxycarbonyl (Fmoc) amino group at position 6. These substituents contribute to its unique chemical properties and reactivity.

The Fmoc amino group is particularly significant in organic synthesis, as it serves as a protective group for amino functionalities. This makes the compound an invaluable tool in peptide synthesis and other areas requiring precise control over reactive sites. Recent advancements in peptide chemistry have further highlighted the importance of such protecting groups in achieving high yields and purity in complex molecule constructions.

Structurally, the molecule exhibits a high degree of stereochemical complexity, which is crucial for its biological activity. The presence of the nitro group introduces electron-withdrawing effects, influencing the electronic properties of the pyridine ring. This makes the compound a promising candidate for applications in redox chemistry and as a potential precursor for more complex nitrogen-containing heterocycles.

Recent studies have explored the use of this compound in the development of novel antimicrobial agents. Researchers have reported that certain derivatives exhibit potent activity against Gram-positive bacteria, attributed to their ability to disrupt bacterial cell membranes. These findings underscore the potential of this compound as a lead structure for drug discovery efforts targeting infectious diseases.

In terms of synthesis, the compound is typically prepared via multi-step reactions involving Fmoc protection, nitration, and carboxylation. The synthesis pathway has been optimized to improve yield and reduce side reactions, making it more accessible for large-scale production. Innovations in catalytic methods and green chemistry have further enhanced the sustainability of these synthetic processes.

The compound's stability under various conditions has also been extensively studied. It has been found to be stable under neutral and mildly basic conditions but undergoes hydrolysis under acidic conditions, releasing the Fmoc group. This behavior is critical for its application in controlled-release drug delivery systems, where precise degradation profiles are essential.

From an analytical standpoint, modern techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to characterize this compound at a molecular level. These studies have provided insights into its conformational preferences and intermolecular interactions, which are vital for understanding its pharmacokinetic properties.

Looking ahead, ongoing research is focused on expanding the scope of this compound's applications. Potential areas include its use as a building block for advanced materials such as covalent organic frameworks (COFs) and as an intermediate in the synthesis of bioactive molecules with enhanced therapeutic indices.

In conclusion, 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitropyridine-3-carboxylic acid stands out as a versatile and valuable compound in contemporary organic chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a key player in advancing scientific innovation across multiple disciplines.

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